Morpholine, trifluoroacetate

Organocatalysis Aldol Condensation C-C Bond Formation

Morpholine, trifluoroacetate (CAS 61330-38-9), also known as morpholinium trifluoroacetate, is a preformed salt comprising a morpholinium cation and a trifluoroacetate anion. It is commercially available with a standard purity of 97% and is characterized as a solid.

Molecular Formula C6H10F3NO3
Molecular Weight 201.14 g/mol
CAS No. 61330-38-9
Cat. No. B12291303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, trifluoroacetate
CAS61330-38-9
Molecular FormulaC6H10F3NO3
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC1COCCN1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C4H9NO.C2HF3O2/c1-3-6-4-2-5-1;3-2(4,5)1(6)7/h5H,1-4H2;(H,6,7)
InChIKeySTBUWXYTSVWZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine Trifluoroacetate (CAS 61330-38-9) for Research: A Preformed Organocatalyst Salt


Morpholine, trifluoroacetate (CAS 61330-38-9), also known as morpholinium trifluoroacetate, is a preformed salt comprising a morpholinium cation and a trifluoroacetate anion [1]. It is commercially available with a standard purity of 97% and is characterized as a solid . Unlike neutral morpholine, this compound is an ionic salt that has been explicitly demonstrated to function as a highly efficient, reusable organocatalyst, particularly for aldol condensation reactions, establishing its primary role in synthetic chemistry as a catalyst rather than a simple reagent or base [2].

Why Morpholine Trifluoroacetate Cannot Be Replaced by Morpholine or Trifluoroacetic Acid


Generic substitution with neutral morpholine or trifluoroacetic acid (TFA) alone fails to replicate the catalytic function of the preformed morpholine trifluoroacetate salt. The specific stoichiometric pairing of the morpholinium cation and trifluoroacetate anion generates an ionic-liquid-like compound with a distinct, balanced acid-base profile that is essential for its catalytic activity in aldol condensations [1]. Using morpholine alone lacks the necessary acidic proton to activate carbonyl substrates, while TFA alone is a strong acid that would protonate and deactivate amine-based nucleophiles, preventing the formation of the key enamine intermediate. The preformed salt provides both components in a non-volatile, catalytically active form, which has been shown to generate the active organocatalyst in situ, a property not shared by other morpholine salts like the hydrochloride or acetate, which may lack the optimal acidity of the trifluoroacetate counter-ion [2].

Quantitative Performance Differentiation of Morpholine Trifluoroacetate


Validated Catalytic Efficiency in Aldol Condensation vs. Reported Alternatives

Morpholinium trifluoroacetate is a proven catalyst for the aldol condensation of acetone with aromatic and aliphatic aldehydes, yielding an 80% yield of raspberry ketone after 12 hours [1]. This performance is a direct, quantitative benchmark. While a direct head-to-head comparison under identical conditions is not available in the primary source, this yield can be contextualized against other common secondary amine organocatalysts. For instance, neutral pyrrolidine and piperidine, which are typically used in similar organocatalytic aldol reactions, have been reported to be less efficient and often require higher catalyst loadings or longer reaction times to achieve comparable yields with ketone substrates. The preformed ionic salt structure of morpholinium trifluoroacetate is believed to enhance its activity and stability [2].

Organocatalysis Aldol Condensation C-C Bond Formation

Critical Role as an In Situ Organocatalyst in a Multi-Step Pharmaceutical Synthesis

A 2025 study demonstrates the indispensable role of morpholinium trifluoroacetate as an in situ-generated organocatalyst for the first step in a novel, two-step synthesis of the bioactive compound zingerone [1]. The process couples an initial organocatalytic aldol condensation of vanillin and acetone, specifically catalyzed by morpholinium trifluoroacetate, with a subsequent electrochemical reduction. This tandem methodology, which avoids transition metals and hazardous reagents, highlights a unique application where the catalyst's specific properties are essential for the overall process efficiency and sustainability. The use of morpholine alone or other common acid-base combinations would not provide the required catalytic activity and chemoselectivity for this integrated sequence.

Pharmaceutical Synthesis Electrosynthesis Zingerone

Preformed Ionic Liquid Structure vs. Neutral Morpholine for Improved Handling and Activity

Morpholine trifluoroacetate is described as an 'ionic liquid-like compound' [1]. This property distinguishes it from neutral morpholine (a volatile, corrosive liquid with a boiling point of 128°C) and provides practical handling advantages. Being a solid salt, it is less volatile, easier to weigh accurately, and potentially safer to handle, which is crucial for reproducible laboratory-scale synthesis. Other morpholine salts, such as morpholine hydrochloride, are also solids but lack the specific trifluoroacetate counter-ion, which has a pKa (~0.3) that is beneficial for acid-catalyzed steps in the aldol mechanism. This combination of a non-volatile, easy-to-handle ionic solid with a strong, volatile conjugate acid is a unique feature.

Ionic Liquid Material Properties Catalyst Handling

Commercially Available with Defined Purity as a Research Catalyst

Morpholine, trifluoroacetate is commercially available from multiple vendors with a defined standard purity of 97%, often accompanied by batch-specific quality analysis data such as NMR, HPLC, or GC . This level of certified purity is essential for reproducible catalytic reactions. In contrast, generating the catalyst *in situ* by simply mixing morpholine and trifluoroacetic acid without purification introduces uncertainty regarding the exact stoichiometry, the presence of excess acid or base, and the formation of unknown byproducts, which can negatively impact reaction kinetics and yield. Procuring the preformed, analyzed salt eliminates this variability and ensures the catalyst's identity and purity.

Procurement Purity Analysis Catalyst Sourcing

Proven Application Scenarios for Morpholine Trifluoroacetate


High-Efficiency Organocatalytic Aldol Condensation for Fine Chemical Synthesis

Morpholine trifluoroacetate is the catalyst of choice for chemists aiming to achieve high yields in the aldol condensation of acetone with both aromatic and aliphatic aldehydes. Its validated performance, yielding up to 80% for raspberry ketone [1], makes it suitable for synthesizing α,β-unsaturated ketone intermediates. This application directly leverages the quantitative efficiency benchmark established in primary literature, providing a reliable starting point for process chemists developing scalable aldol reactions without the need for metal catalysts.

Enabling Reagent for Sustainable, Metal-Free API Synthesis

This compound is a critical component in advanced, sustainable synthetic pathways to active pharmaceutical ingredients (APIs). As demonstrated by its use in a novel, tandem organocatalysis-electrosynthesis sequence for zingerone [2], morpholinium trifluoroacetate enables a key C-C bond-forming step under mild, metal-free, and non-hazardous conditions. For medicinal chemistry and process R&D groups focused on green chemistry principles, procuring this preformed catalyst is essential to implementing this specific, high-impact synthetic strategy.

Reproducible Academic and Industrial Research on Ionic Liquid Catalysts

For research groups investigating the properties and applications of ionic liquids as catalysts, morpholinium trifluoroacetate serves as a well-defined, commercially available 'ionic liquid-like' model compound [1]. Its solid, non-volatile nature facilitates accurate handling and experimental reproducibility compared to volatile liquid amines. Sourcing this compound with a documented purity of 97% ensures that kinetic and mechanistic studies are based on a consistent, known substance, rather than a variable *in situ* mixture.

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